L-Leucyl-Hydroxylamine
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Overview
Description
Preparation Methods
The preparation of L-Leucyl-Hydroxylamine can be achieved through various synthetic routes. One common method involves the coupling process of electrodialysis with oxime hydrolysis reaction. This method integrates the oxime hydrolysis, hydroxylamine protonation reaction, and separation process into a triple-chamber electrodialysis stack. The process has excellent mass transfer performance, mild reaction conditions, and simple operation compared with conventional methods .
Chemical Reactions Analysis
L-Leucyl-Hydroxylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with oxidizing agents may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
L-Leucyl-Hydroxylamine has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various compounds. In biology, it is studied for its potential role in cellular processes and metabolic pathways. In medicine, it is explored for its potential therapeutic effects and as a tool for drug discovery. In industry, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of L-Leucyl-Hydroxylamine involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes such as thermolysin, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
L-Leucyl-Hydroxylamine can be compared with other similar compounds, such as leucine and its derivatives. These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological effects. For example, leucine is a branched-chain amino acid that plays a key role in protein synthesis and metabolism, while this compound may have unique properties and applications due to the presence of the hydroxylamine group .
Similar Compounds
- Leucine
- Hydroxylamine
- L-Leucyl-L-Proline
- Cyclo(L-Leucyl-L-Prolyl)
This compound stands out due to its unique combination of leucine and hydroxylamine, which imparts distinct chemical and biological properties .
Properties
CAS No. |
31982-78-2 |
---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(2S)-2-amino-N-hydroxy-4-methylpentanamide |
InChI |
InChI=1S/C6H14N2O2/c1-4(2)3-5(7)6(9)8-10/h4-5,10H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
UJJHPFLWSVFLBE-YFKPBYRVSA-N |
SMILES |
CC(C)CC(C(=O)NO)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NO)N |
Canonical SMILES |
CC(C)CC(C(=O)NO)N |
Key on ui other cas no. |
31982-78-2 |
Synonyms |
L-Leucyl-Hydroxylamine; L-Leucinehydroxamate; CHEMBL303296; 31982-78-2; (2S)-2-amino-N-hydroxy-4-methylpentanamide; 4tln; LNO; Ahmpe; Leucinehydroxamate; leucinehydroxamicacid; AC1MIVO9; H-Leu-NHOH.TFA; SCHEMBL4318870; UJJHPFLWSVFLBE-YFKPBYRVSA-N; KUC108817N; KSC-22-148A; ZINC2522572; BDBM50129202; AKOS013307139; DB03308; KB-53298; OR020412; OR257419; (S)-2-amino-N-hydroxy-4-methylpentanamide; FT-0693748 |
Origin of Product |
United States |
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